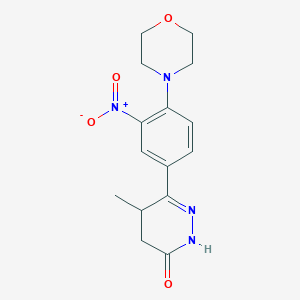

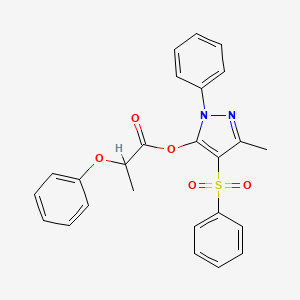

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Relevance

The compound 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one is an intermediate in the synthesis of various biologically active compounds. It has been synthesized from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps including rearrangement, condensation, and nucleophilic substitution reactions. The structure of this compound was confirmed using H NMR and MS spectrum. Its significance lies in its role as an intermediate for the synthesis of anticancer drugs and other small molecule inhibitors, highlighting its importance in the design of new therapeutic agents (Wang et al., 2016).

Chemical Synthesis and Derivatives

The compound is also part of studies focusing on the synthesis of pyridazinone derivatives, which have shown various biological activities. For instance, α-(substituted-phenyl)-4-morpholineacetonitriles have been used in 1,4-additions to unsaturated esters and nitriles, providing a versatile route to 6-aryl-4,5-dihydro-3(2H) pyridazinones. This synthesis pathway, developed from aryl aldehydes and heterocyclic aldehydes, demonstrates the compound's utility in creating derivatives with potential biological applications (Albright et al., 1978).

Insecticidal Applications

Furthermore, certain pyridine derivatives, which include structures similar to 4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one, have been prepared and shown significant insecticidal activity against cowpea aphid, indicating potential agricultural applications. These compounds' biological efficacy underscores the broader implications of this chemical's derivatives in pest control and agricultural health (Bakhite et al., 2014).

Propiedades

IUPAC Name |

4-methyl-3-(4-morpholin-4-yl-3-nitrophenyl)-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-8-14(20)16-17-15(10)11-2-3-12(13(9-11)19(21)22)18-4-6-23-7-5-18/h2-3,9-10H,4-8H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIFKBPTGXCRCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2374423.png)

![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2374429.png)

![N,N-Diisopropyl[3-(2-benzyloxy-5-carboxyphenyl)-3-phenylpropyl]amine](/img/structure/B2374431.png)

![Ethyl 4-((4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2374433.png)

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2374442.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)